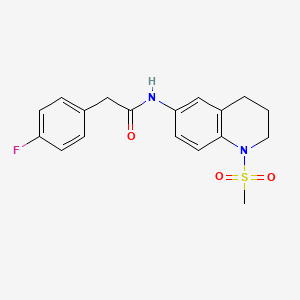

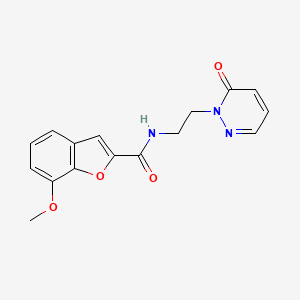

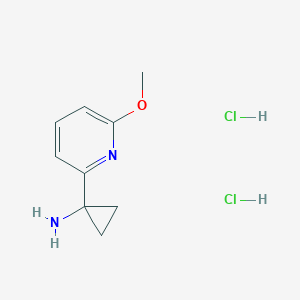

![molecular formula C20H19NO4S2 B2676662 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2097929-85-4](/img/structure/B2676662.png)

3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such compounds often involves heterocyclization . For instance, thiadiazole-triazole analogs hybridized with thiophene can be synthesized based on a heterocyclization key compound in the presence of different thiocarbamoyl reagents .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using the density functional theory (DFT) method with the B3LYP exchange and correlation functions . The examined compounds exhibited a low and close HOMO–LUMO energy gap of 1.64–1.99 eV .Chemical Reactions Analysis

The chemical reactions of such compounds often involve nucleophilic displacement reactions . For instance, the α-bromocarbonyl moiety present in some compounds showed high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Topically Active Carbonic Anhydrase Inhibitors

Research by Graham et al. (1989) focused on benzo[b]thiophene sulfonamide derivatives for their potential as topically active inhibitors of ocular carbonic anhydrase, aiming to treat glaucoma. Among the compounds studied, derivatives showed significant ocular hypotensive activity, indicating the therapeutic potential of sulfonamides in eye disease treatment (Graham et al., 1989).

Prodrug Forms for Sulfonamide Group

Larsen, Bundgaard, and Lee (1988) explored various N-acyl derivatives of model sulfonamides for their potential as prodrug forms, specifically targeting the sulfonamide group common in carbonic anhydrase inhibitors. This study highlights the adaptability of sulfonamide derivatives in enhancing drug properties like solubility and bioavailability (Larsen et al., 1988).

Antimicrobial Activity

El‐Emary et al. (2002) synthesized new heterocycles based on sulfonamide derivatives, demonstrating their potential antimicrobial activity. This underscores the role of sulfonamide compounds in developing new antimicrobial agents (El‐Emary et al., 2002).

Synthesis and Characterization for Therapeutic Applications

Research on the synthesis and characterization of sulfonamide derivatives, such as those by Peng-yun (2013), supports the development of novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities (Peng-yun, 2013).

Metal Complexes with Biological Activity

Hassan et al. (2021) studied sulfonamide-based Schiff base ligands and their transition metal complexes, revealing significant antimicrobial and antioxidant activities. This highlights the chemical versatility of sulfonamides for applications in drug design and molecular biology (Hassan et al., 2021).

作用機序

将来の方向性

The future directions for such compounds could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

3-acetyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-14(22)17-3-2-4-19(11-17)27(24,25)21-12-20(23)16-7-5-15(6-8-16)18-9-10-26-13-18/h2-11,13,20-21,23H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRARAOBMZWMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

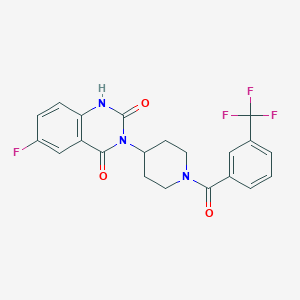

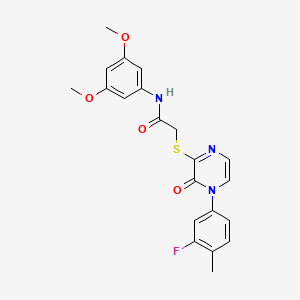

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)

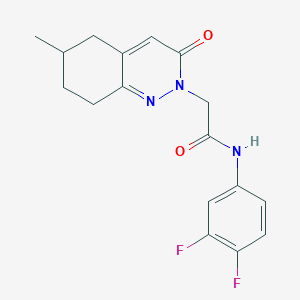

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)

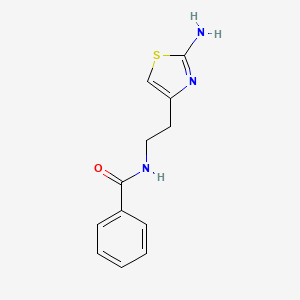

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2676588.png)

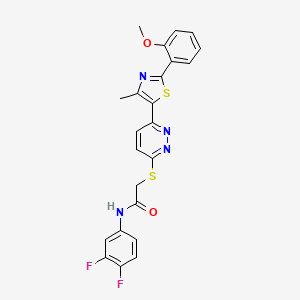

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)

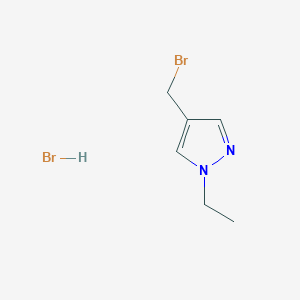

![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)